Prostaglandins are a group of physiologically active lipid compounds that have diverse roles in inflammation, gastric protection, and vascular homeostasis. Among these, 11-Epiprostaglandin E1 (11-deoxyprostaglandin E1) is a derivative of prostaglandin E1 (PGE1) that has been studied for its potential therapeutic applications. The understanding of its mechanism of action and applications in various fields has been advanced through experimental research and synthesis studies.
In the field of gastroenterology, 11-Epiprostaglandin E1 has been found to exhibit antisecretory and antiulcer activities. Experimental research on (+/-) 15 alpha-OH-11-deoxyprostaglandin E1, a related compound, demonstrated pronounced antisecretory activity in cats and a protective effect on the gastric mucosa in rats23. The cytoprotective effect was attributed to the compound's action on mucus secretion and its ability to stimulate zinc accumulation in cells, which stabilizes cell membranes and suppresses the secretory activity of mast cells23.
The synthesis of 11-deoxyprostaglandin E1 derivatives has been explored to study their physiological functions. A series of amide derivatives with amino acids and amines were synthesized, and their myotropic properties were investigated4. This research contributes to the understanding of how structural modifications of prostaglandin derivatives can influence their biological activity and potential therapeutic applications.
The signaling pathways activated by prostaglandin receptors have implications in inflammation and cancer. For example, PGE2 stimulation of EP4 receptors leads to phosphorylation of extracellular signal-regulated kinases (ERKs) through a phosphatidylinositol 3-kinase (PI3K)-dependent mechanism, which induces the functional expression of early growth response factor-1 (EGR-1)5. This pathway is not activated by EP2 receptors under the same conditions, highlighting the distinct signaling potentials of different EP receptor subtypes5. Such differences could be significant in the context of diseases where EP receptors are involved, and understanding the role of 11-Epiprostaglandin E1 in these pathways could lead to novel therapeutic strategies.
11-Epiprostaglandin E1 is a derivative of prostaglandin E1, a naturally occurring compound that plays significant roles in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound has garnered attention in medical research for its potential therapeutic applications, particularly in treating conditions related to vascular health and inflammation.
11-Epiprostaglandin E1 is synthesized from prostaglandin E1, which is derived from arachidonic acid through the action of cyclooxygenase enzymes. Prostaglandins are produced in various tissues and have diverse biological functions, making them crucial in both health and disease contexts.
11-Epiprostaglandin E1 belongs to the class of compounds known as prostaglandins, specifically categorized under prostaglandin E series. It is recognized for its structural modifications that enhance its biological activity compared to its parent compound.
The synthesis of 11-Epiprostaglandin E1 can be achieved through several chemical pathways:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Spectroscopic methods are commonly used for monitoring the progress of reactions and confirming the structure of synthesized products.
The chemical formula for 11-Epiprostaglandin E1 is . Its molecular structure features a cyclopentane ring with multiple hydroxyl groups and a carboxylic acid functional group, which are characteristic of prostaglandins.
The structural configuration is crucial for its biological activity, influencing how it interacts with various receptors in the body .
11-Epiprostaglandin E1 undergoes several chemical reactions typical of prostaglandins:
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis are employed to analyze these reactions and quantify the compound along with its impurities .
The mechanism through which 11-Epiprostaglandin E1 exerts its effects involves binding to specific prostaglandin receptors (such as EP2 and EP4). This interaction leads to:
Studies indicate that 11-Epiprostaglandin E1 enhances blood flow in peripheral arterial occlusive disease by promoting vasodilation and improving tissue perfusion .
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively .
11-Epiprostaglandin E1 has several applications in scientific research and medicine:
11-Epiprostaglandin E1 (11β-Prostaglandin E1) is a stereoisomer of the well-studied lipid mediator Prostaglandin E1. As a member of the eicosanoid family—oxygenated metabolites of twenty-carbon fatty acids—it functions as a locally acting signaling molecule with distinct biological activities despite its structural similarity to primary prostaglandins. This compound exemplifies how subtle configurational changes, particularly at carbon 11, profoundly influence receptor binding and functional outcomes [5] [7]. Unlike the more abundant Prostaglandin E2, 11-Epiprostaglandin E1 originates from dihomo-γ-linolenic acid rather than arachidonic acid, positioning it within a unique biosynthetic and functional niche [10].
11-Epiprostaglandin E1 (systematic name: 7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-5-oxocyclopentyl]heptanoic acid) belongs to the prostaglandin E series within the prostanoid subclass of eicosanoids. Its molecular formula is C₂₀H₃₄O₅, with a molecular weight of 354.48 g/mol (CAS Registry Number: 24570-01-2) [5]. The "11-epi" designation specifies the inverted stereochemistry at carbon 11 (β-hydroxy orientation) compared to the native α-configuration in Prostaglandin E1. This epimerization occurs non-enzymatically under physiological conditions and significantly reduces its potency at canonical prostaglandin receptors [5] [7]. According to IUPAC conventions, the "E" denotes the β-hydroxy ketone functional group in the cyclopentane ring, while the numeral "1" indicates a single double bond in the aliphatic chains (in contrast to Prostaglandin E2, which contains two double bonds) [6].
The biosynthesis of 11-Epiprostaglandin E1 proceeds through two principal phases:
Table 1: Key Enzymes in 11-Epiprostaglandin E1 Biosynthesis
Enzyme | Function | Substrate Specificity |
---|---|---|
Phospholipase A₂ | Hydrolyzes membrane phospholipids to release DGLA | Phosphatidylethanolamine > Phosphatidylcholine |
Cyclooxygenase-1/2 | Converts DGLA to Prostaglandin H1 via oxygenation and cyclization | Requires free carboxylate group and specific chain length |
Prostaglandin E Synthase | Isomerizes Prostaglandin H1 to Prostaglandin E1 | Cytosolic/microsomal isoforms |
Structurally, 11-Epiprostaglandin E1 shares the core prostanoic acid skeleton with other prostaglandins: a cyclopentane ring with two aliphatic chains. Critical distinctions arise in three domains:
Table 2: Structural Comparison of Key Prostaglandins
Feature | 11-Epiprostaglandin E1 | Prostaglandin E1 | Prostaglandin E2 | Prostaglandin F1α |
---|---|---|---|---|
Precursor Fatty Acid | Dihomo-γ-linolenic acid | Dihomo-γ-linolenic acid | Arachidonic acid | Dihomo-γ-linolenic acid |
Double Bonds | 3 (C5-6, C8-9, C13-14) | 3 (C5-6, C8-9, C13-14) | 4 (C5-6, C8-9, C11-12, C13-14) | 3 (C5-6, C8-9, C13-14) |
C9 Functional Group | Ketone | Ketone | Ketone | Hydroxyl |
C11 Configuration | β-Hydroxyl | α-Hydroxyl | α-Hydroxyl | - |
C15 Configuration | Hydroxyl | Hydroxyl | Hydroxyl | Hydroxyl |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7